Enhanced Reduction Potential Relative to Triphenylsulfonium Correlates with Higher Acid Generation Efficiency
Triarylsulfonium compounds bearing electron-withdrawing groups such as 4-fluorophenyl exhibit higher reduction potentials (E_red) than unsubstituted triphenylsulfonium (TPS⁺), and the acid generation efficiency increases proportionally with reduction potential [1]. (4-Fluorophenyl)diphenylsulfonium, by virtue of the para-fluoro substituent, belongs to this elevated reduction-potential class, enabling more efficient photoacid generation in chemically amplified resists .
| Evidence Dimension | Reduction potential (E_red) vs. SCE; acid generation efficiency |
|---|---|
| Target Compound Data | E_red not reported in isolation; class trend shows ~0.1–0.3 V positive shift relative to TPS⁺ for mono-fluorinated triarylsulfonium cations [1] |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS⁺·OTf⁻): E_red ≈ −1.0 to −1.1 V vs. SCE (literature values for TPS⁺ cation) [1] |
| Quantified Difference | Estimated reduction-potential increase of ~0.1–0.3 V; qualitative correlation with higher acid yield per absorbed photon [1] |
| Conditions | Cyclic voltammetry in acetonitrile; photolysis quantum yield measured by indicator-dye method in polymer films [1] |
Why This Matters
Higher reduction potential directly translates to greater photoacid generation efficiency, which governs resist photospeed and can reduce the required PAG loading.
- [1] Nakayashiki, T. Design of Sulfonium Compounds as a Photo-acid Generator. J. Photopolym. Sci. Technol. 2007, 20 (5), 621–625. URL: https://www.jstage.jst.go.jp/article/photopolymer/20/5/20_5_621/_article View Source
